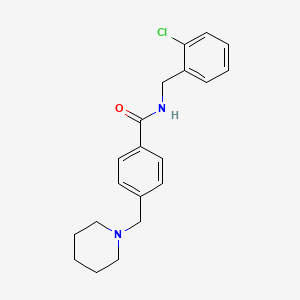

![molecular formula C19H19ClN4OS B4578165 N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)

N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea

Overview

Description

Synthesis Analysis

The synthesis of N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea derivatives involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. This process has been explored to create compounds with potential as plant growth regulators, indicating a methodological interest in the development of these urea derivatives for various applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, has been elucidated through single-crystal X-ray diffraction. These studies reveal that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, suggesting a rigid molecular architecture conducive to specific biological interactions (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving the thiadiazole urea derivatives typically focus on the synthesis and functionalization of the core structure. For example, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates has been employed to generate a variety of N-substituted ureas, showcasing the chemical versatility and reactivity of these compounds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Physical Properties Analysis

The physical properties of thiadiazole urea derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Crystallographic studies provide detailed insights into the packing, hydrogen bonding, and intermolecular interactions that define the solid-state properties of these compounds, which are critical for understanding their stability and reactivity (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, functional group transformations, and interaction with biological targets, are fundamental to the application of thiadiazole urea derivatives. Research has highlighted their potential in plant growth regulation and fungicidal activity, underscoring the importance of understanding the chemical behavior of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Scientific Research Applications

Synthesis and Structural Insights

Synthesis of Urea Derivatives

The synthesis of urea derivatives, including those with specific structural motifs like thiadiazole, has been a focus of chemical research. These compounds are synthesized through reactions involving specific precursors, such as acylazides and amino-thiadiazoles, with structural confirmation provided by IR, NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Structural Modifications and Biological Activities

Urea derivatives are known for their diverse biological activities, which can be influenced by structural modifications. For instance, incorporating thiadiazole and pyrazole moieties into urea compounds has been explored for enhancing their biological efficacy, including potential applications in inhibiting specific protein kinases (Matthäus Getlik, C. Grütter, & J. Simard, 2012).

Biological Activities and Applications

Plant Growth Regulation

Certain urea derivatives have demonstrated activity as plant growth regulators. These compounds can influence various aspects of plant growth and development, underscoring their potential in agricultural research and applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antitumor and Antimetastatic Properties

Some urea derivatives have shown promising antitumor and antimetastatic activities in preclinical models. These findings suggest potential therapeutic applications in oncology, with specific compounds reducing the number of lung metastases in animal models (Zou Xia, 2011).

Herbicidal Activities

The herbicidal properties of urea derivatives, particularly those containing thiadiazole groups, have been explored. These compounds exhibit selective activity against various plant species, offering a basis for developing new herbicides with specific action modes (I. N. Lee & K. Ishizuka, 1976).

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLFFDUVVQHXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)

![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)

![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)

![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)

![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)

![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)

![4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4578144.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)

![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)

![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)